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Abstract

S4, also known as Andarine (developmental code name GTx-007), is a first-generation, orally
active, nonsteroidal Selective Androgen Receptor Modulator (SARM). Developed by GTX, Inc.,
it was one of the first compounds in its class to demonstrate significant tissue selectivity, with
potent anabolic effects in muscle and bone and reduced androgenic activity in tissues like the
prostate. Synthesized using the antiandrogen bicalutamide as a lead compound, Andarine
showed considerable promise in preclinical models for treating muscle wasting, osteoporosis,
and benign prostatic hyperplasia (BPH).[1] Despite promising preclinical data and successful
completion of Phase 1 clinical trials, its development was halted, reportedly due to dose-
dependent visual disturbances, leading the company to focus on its successor, Ostarine (GTx-
024).[1] This guide provides a detailed technical history of S4's discovery, its preclinical
pharmacological profile, and the experimental methodologies used in its evaluation.

Discovery and Rationale

Andarine was developed by GTX, Inc. and first described in the scientific literature around
2002.[1] The primary goal was to create a compound that could provide the therapeutic
benefits of androgens—such as increasing muscle mass, bone density, and strength—without
the associated androgenic side effects, including prostatic hypertrophy, acne, and potential
virilization in women.[2][3] The discovery strategy involved modifying the structure of existing
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nonsteroidal antiandrogens, using bicalutamide as a chemical scaffold to engineer a molecule
that could act as a tissue-selective agonist of the androgen receptor (AR).[1]

Timeline of Key Events:
e C. 2002: First described in scientific literature.[1]

e 2003: Completed three Phase 1 clinical trials (1a, 1b, 1c) for cachexia with 86 healthy male
and female volunteers.[1]

e C. 2004: Phase 2 trials were planned but development was ultimately discontinued.[1]

Mechanism of Action: Tissue-Selective AR
Activation

Andarine functions as a potent and high-affinity partial agonist of the androgen receptor (AR),
with a reported Ki of approximately 4 to 7.5 nM.[4][5] Unlike testosterone, which acts as a full
agonist in all tissues, Andarine's partial agonism is the key to its selectivity. It demonstrates full
agonist activity in anabolic tissues like skeletal muscle and bone, while acting as a partial
agonist in androgenic tissues such as the prostate.[2][4]

The precise mechanism of this tissue selectivity is believed to involve the conformational
change of the AR upon ligand binding and the subsequent recruitment of tissue-specific
transcriptional co-regulator proteins. Depending on the cellular context, the S4-AR complex will
recruit different co-activators or co-repressors, leading to a differential, tissue-specific
transcription of target genes.
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Figure 1: SARM Signaling Pathway
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Preclinical Pharmacological Profile
In Vivo Efficacy: Anabolic vs. Androgenic Activity

The tissue selectivity of Andarine was extensively characterized in orchidectomized (castrated)
rat models, which provide an androgen-deficient baseline to observe the effects of exogenous
compounds. A key study by Gao et al. (2005) established S4's potent anabolic activity with
significantly spared androgenic effects.[4][6]

Table 1: Effects of S4 vs. Dihydrotestosterone (DHT) in Orchidectomized Rats
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Vehicle
Control S4 (3 S4 (10 DHT (3 Intact
Parameter .
(Orchidecto mgl/kg) mgl/kg) mgl/kg) Control
mized)
Prostate
) ~3.6% ~16% - >200% 100%
Weight
Seminal
Vesicle ~6.7% ~17% - >200% 100%
Weight
Levator Ani
Restored to Restored to
Muscle ~41% ~131% 100%
] Intact Intact
Weight
Soleus Restored to Restored to Restored to
Decreased 100%
Muscle Mass Intact Intact Intact
Soleus
Restored to Restored to Restored to
Muscle Decreased 100%
Intact Intact Intact
Strength
Lean Body
Decreased Restored Restored Restored 100%
Mass
Total Body
Decreased Increased Increased Increased 100%
BMD
Plasma LH &
FSH Elevated Decreased Decreased Decreased Normal

Data compiled from Gao et al., Endocrinology, 2005.[4][6] Percentages are relative to intact,
healthy control animals.

These results demonstrate that at a dose of 3 mg/kg, S4 fully restored muscle mass and
strength to the level of healthy animals while stimulating the prostate to only 16% of the control
size.[4][7] In contrast, DHT, a potent natural androgen, caused significant over-stimulation
(hypertrophy) of the prostate.[4][6]
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Pharmacokinetics

Pharmacokinetic studies in male Sprague-Dawley rats revealed that S4 is well-suited for oral
administration.

Table 2: Pharmacokinetic Parameters of S4 in Rats

Parameter Value

Oral Bioavailability Complete at 1-10 mgl/kg; 57% at 30 mg/kg
Half-Life (T1/2) 2.6 - 5.3 hours

Time to Peak Plasma (Tmax) 48 - 84 minutes (at 1-10 mg/kg)

Clearance 1.0 - 2.1 mL/min/kg

Volume of Distribution ~0.448 L/kg

Data from Kearbey et al., Xenobiotica, 2004.[1][4]

The compound is rapidly absorbed and possesses excellent oral bioavailability at therapeutic
doses, making it a viable candidate for clinical development.[1]

Experimental Protocols
In Vivo Efficacy Model (Gao et al., 2005)

The primary model to assess anabolic and androgenic activity involved the following steps:
e Animal Model: Male rats were orchidectomized (castrated).

e Acclimation Period: The animals were left for 12 weeks post-surgery to allow for significant
atrophy of androgen-dependent tissues (i.e., prostate, seminal vesicles, and levator ani
muscle).[6]

o Treatment Protocol: Animals were randomized into groups and treated daily for 8 weeks with
either S4 (3 mg/kg or 10 mg/kg), DHT (3 mg/kg), or a vehicle control. A group of healthy,
intact rats served as the positive control.[2][4]
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» Endpoint Analysis: At the end of the 8-week treatment period, animals were euthanized. The
ventral prostate, seminal vesicles, and levator ani muscles were excised and weighed.[6]
Soleus muscle was isolated to measure both mass and contractile strength. Body
composition (lean mass, fat mass) and bone mineral density (BMD) were analyzed using
DEXA scans.[2] Blood was collected to measure plasma levels of Luteinizing Hormone (LH)
and Follicle-Stimulating Hormone (FSH).[4]

1. Animal Model
Male rats orchidectomized

\

2. Atrophy Period
12 weeks post-surgery
to ensure androgen deficiency

\ 4

3. Group Randomization

DHT (3 mg/kg) Vehicle Control

S4 (10 mg/kg)

Bl s4(3 mglkg)

4. Daily Treatment (8 weeks)

5. Endpoint Analysis

Tissue Wet Weights Muscle Performance Body Composition Hormone Levels
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Analysis Metrics

Figure 2: Preclinical Efficacy Workflow
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Figure 2: Preclinical Efficacy Workflow

Pharmacokinetic Study (Kearbey et al., 2004)

e Animal Model: Thirty-five male Sprague-Dawley rats (approx. 2509) were used.[1][4]

o Drug Administration: Animals were assigned to seven groups. Four groups received
intravenous (1V) doses (0.5, 1, 10, and 30 mg/kg) via a jugular catheter. Three groups
received oral (PO) doses (1, 10, and 30 mg/kg) via gavage.[1][4]

o Sample Collection: Blood samples were collected at predetermined time points after
administration.

e Analysis: Plasma was separated, and concentrations of S4 were quantified using a validated
HPLC or HPLC/MS method.[1][4]

o Data Modeling: Pharmacokinetic parameters were calculated using non-compartmental
analysis.

Clinical Development and Discontinuation

Andarine was the first SARM to advance into human clinical trials.[1] In 2003, it successfully
completed Phase 1 studies involving 86 healthy volunteers to assess its safety, tolerability, and
pharmacokinetics.[1] While Phase 2 trials were planned, development was halted. The
discontinuation is widely attributed to the observation of dose-dependent visual side effects.
Anecdotal reports from subsequent non-clinical use describe symptoms such as a yellow tint to
the vision (xanthopsia) and difficulty adjusting to low-light conditions, suggesting the compound
may bind to receptors in the retina.[1][8] Following the cessation of the S4 program, GTX, Inc.
shifted its focus to the development of enobosarm (Ostarine/GTx-024), a structurally related
SARM with a different side effect profile.[1]

Conclusion

S4 (Andarine) was a pioneering molecule in the field of nonsteroidal SARMs. Its development
demonstrated the viability of creating orally bioavailable, tissue-selective androgens. Preclinical
studies robustly confirmed its ability to produce significant anabolic effects in muscle and bone
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with a markedly lower impact on androgenic tissues compared to traditional steroids. The
experimental models used, particularly the orchidectomized rat, were crucial in establishing this
selective activity. Although its clinical journey was cut short by unforeseen side effects, the
research and development of Andarine laid the foundational scientific groundwork for an entire
new class of therapeutic agents aimed at treating muscle wasting, osteoporosis, and other
conditions responsive to androgen receptor activation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560321?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

